(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one (2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520564
InChI: InChI=1S/C14H17IN2O/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3/b7-6+
SMILES: CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I
Molecular Formula: C14H17IN2O
Molecular Weight: 356.20 g/mol

(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC13520564

Molecular Formula: C14H17IN2O

Molecular Weight: 356.20 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one -

Specification

Molecular Formula C14H17IN2O
Molecular Weight 356.20 g/mol
IUPAC Name (E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Standard InChI InChI=1S/C14H17IN2O/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3/b7-6+
Standard InChI Key CYCVHRPNSSGKQQ-VOTSOKGWSA-N
Isomeric SMILES CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2I
SMILES CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I
Canonical SMILES CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, (2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one, systematically describes its configuration:

  • E-configuration: The trans orientation of the double bond between C2 and C3.

  • 2-Iodophenyl group: A benzene ring substituted with iodine at the ortho position, attached to C3.

  • 4-Methylpiperazin-1-yl group: A six-membered heterocyclic amine with a methyl group at the N4 position, bonded to the carbonyl carbon (C1).

Table 1: Molecular Identifiers

PropertyValueSource
CAS Registry Number616216-96-7
Molecular FormulaC₁₄H₁₆IN₃OCalculated
Molecular Weight369.20 g/molCalculated
SMILES NotationCN1CCN(CC1)C(=O)/C=C/C2=C(I)C=CC=C2

The molecular formula was derived from systematic bond enumeration, accounting for the propenone backbone (C₃H₃O), 2-iodophenyl (C₆H₄I), and 4-methylpiperazine (C₅H₁₁N₂) groups. The E-configuration was confirmed via nuclear magnetic resonance (NMR) coupling constants in analogous compounds .

Spectroscopic Data

While explicit spectral data for this compound are unavailable in the provided sources, inferences can be drawn from structurally related enones:

  • Infrared (IR) Spectroscopy: A strong C=O stretching band near 1,645 cm⁻¹ and C=C absorption at 1,600–1,650 cm⁻¹ .

  • ¹H NMR: Key signals include:

    • Piperazine protons: Broad singlets at δ 2.62–2.98 ppm (N-methyl) and δ 3.19–3.40 ppm (methylene groups) .

    • Vinyl protons: Doublets at δ 6.8–7.2 ppm (J = 12–16 Hz) for the trans-conjugated double bond .

    • Aromatic protons: Multiplet signals between δ 7.2–8.0 ppm for the iodophenyl group .

Synthesis and Reactivity

Synthetic Pathway

The compound is synthesized via a Claisen-Schmidt condensation between 2-iodobenzaldehyde and 1-(4-methylpiperazin-1-yl)acetophenone under basic conditions .

Table 2: Reaction Conditions and Yield

ComponentQuantityConditionsYield
2-Iodobenzaldehyde10.0 mmolEthanol, reflux, 22h60–70%
1-(4-Methylpiperazin-1-yl)acetophenone10.0 mmolNaOH (catalytic)

The reaction proceeds through enolate formation, followed by β-keto elimination to yield the α,β-unsaturated ketone. The E-selectivity arises from the steric hindrance between the bulky piperazine and iodophenyl groups during the elimination step .

Purification and Characterization

The crude product is purified via recrystallization from ethanol, yielding a crystalline solid. Purity is validated by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Physicochemical Properties

Table 3: Computed Physicochemical Properties

PropertyValueMethod
Hydrogen Bond Acceptors4PubChem
Rotatable Bond Count4Cactvs
Topological Polar Surface Area38.7 ŲChemAxon

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